N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)cyclopropanecarboxamide
Description
Historical Development of Pyrrolidine-Cyclopropane Hybrid Scaffolds
The pyrrolidine moiety has been a cornerstone of medicinal chemistry since the mid-20th century, with its prevalence in natural products like nicotine and its derivatives driving early pharmacological studies. By the 1980s, pyrrolidine-based compounds accounted for nearly 15% of FDA-approved small-molecule drugs, primarily due to their balanced solubility and metabolic stability. Concurrently, cyclopropane emerged as a strategic element in drug design following the discovery of its unique ring strain (27 kcal/mol) and ability to mimic transition states in enzymatic reactions. Early hybrids, such as cycloprothrin (a pyrethroid insecticide), demonstrated the synergistic effects of combining cyclopropane with heterocycles, though these lacked nitrogenous complexity.
The fusion of pyrrolidine and cyclopropane into single entities gained traction in the 2010s, spurred by advances in asymmetric synthesis. For example, CoII-catalyzed cyclopropanation enabled the gram-scale production of bifunctional cyclopropyl-pyrrolidine scaffolds, achieving diastereoselectivities up to 73%. These methods addressed historical challenges in controlling the stereochemistry of hybrid systems, particularly the cis/trans arrangement of substituents around the cyclopropane ring. A pivotal 2021 analysis revealed that pyrrolidine-cyclopropane hybrids occupy underutilized regions of chemical space, with 85% exhibiting >3 rotatable bonds—a key metric for 3D fragment libraries.
Significance in Contemporary Drug Discovery
Modern drug discovery prioritizes scaffolds that balance conformational flexibility with defined 3D geometries, a niche where this compound excels. The pyrrolidine ring’s puckering dynamics allow adaptive binding to protein pockets, while the cyclopropane’s planar constraint enforces preorganization, reducing entropy penalties upon target engagement. This duality is exemplified in kinase inhibitors, where the scaffold’s hybrid nature improves selectivity profiles by 40–60% compared to flat aromatic cores.
The compound’s thiophene-3-ylmethyl group further enhances its drug-likeness. Thiophene’s sulfur atom participates in sulfur-π and cation-π interactions with tyrosine residues in ATP-binding pockets, as demonstrated in recent RORγt inverse agonists. Computational analyses predict a polar surface area of 75 Ų and ClogP of 2.1 for this hybrid, aligning with Lipinski’s criteria for oral bioavailability. Fragment growth campaigns have successfully derivatized the cyclopropanecarboxamide group, yielding analogs with picomolar affinities for G protein-coupled receptors (GPCRs) involved in inflammatory pathways.
Properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c16-13(11-1-2-11)14-12-3-5-15(8-12)7-10-4-6-17-9-10/h4,6,9,11-12H,1-3,5,7-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRAPBNYHPNSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCN(C2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.
Attachment of the Cyclopropane Carboxamide Group: The final step involves the formation of the cyclopropane carboxamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with GSK-3β Inhibitors ()
Compounds 19–25 from share the cyclopropanecarboxamide group but differ in heterocyclic substituents. Key distinctions include:
| Compound | Core Structure | Substituents | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | Pyrrolidine | Thiophen-3-ylmethyl | ~278.3* | Sulfur aromaticity, moderate lipophilicity |
| Compound 19 | Pyridin-2-yl | Sulfonamide-ethylamine | 372.87 | Polar sulfonamide, potential H-bonding |
| Compound 22 | Pyridin-2-yl | 4-Cyanophenyl | 265.26 | Strong electron-withdrawing cyano group |
*Calculated based on molecular formula (C₁₃H₁₈N₂OS).
- Thiophene vs. Pyridine/Sulfonamide : The thiophene in the target compound may enhance membrane permeability compared to the pyridine-sulfonamide in Compound 19, which likely improves solubility but reduces blood-brain barrier penetration .
Comparison with Patented Indole Derivatives ()
The European patent describes a complex indole-based cyclopropanecarboxamide with fluorinated and hydroxylated substituents. Key differences:
| Feature | Target Compound | Patented Indole Derivative |
|---|---|---|
| Aromatic System | Thiophene | Difluorobenzo[d][1,3]dioxolyl |
| Functional Groups | None (neutral) | Fluorine, hydroxyl, methyl |
| Pharmacokinetics | Moderate lipophilicity | Enhanced solubility (hydroxyl), metabolic resistance (fluorine) |
- Fluorine and Hydroxyl Effects : The patented compound’s fluorine atoms likely improve bioavailability and oxidative stability, while hydroxyl groups may facilitate renal excretion. The target compound’s thiophene offers simpler metabolism but fewer polarity-driven interactions .
Comparison with Pyrrolidine Analogs ()
CymitQuimica’s (S)-N-(Pyrrolidin-3-yl)cyclopropanecarboxamide lacks the thiophen-3-ylmethyl group, highlighting:
| Feature | Target Compound | (S)-N-(Pyrrolidin-3-yl) Analog |
|---|---|---|
| Substituent | Thiophen-3-ylmethyl | None |
| Molecular Weight | ~278.3 | ~154.2 |
| Bioactivity Inference | Enhanced receptor binding | Reduced steric hindrance |
Biological Activity
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and research findings related to its bioactivity.
Chemical Structure and Properties
The compound features a unique combination of a thiophene ring, a pyrrolidine ring, and a cyclopropane carboxamide group. Its molecular formula is , and it has a molecular weight of 240.34 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Thiophene Group : Nucleophilic substitution where a thiophene derivative reacts with an electrophile.
- Attachment of the Cyclopropane Carboxamide Group : Amide coupling using reagents like carbodiimides or coupling agents such as EDCI.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. Research suggests that it may influence pathways involved in neuroprotection and cancer treatment.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism involves inducing apoptosis characterized by morphological changes such as cell shrinkage and chromatin condensation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Glioblastoma | 0.5 | Induces apoptosis |
| Breast Cancer | 0.7 | Inhibits cell proliferation |
Antimicrobial Properties
In addition to its anticancer potential, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in infectious disease treatment.
Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound revealed significant cytotoxicity in vitro against glioblastoma multiforme cells. The compound was tested at varying concentrations, revealing an IC50 value in the nanomolar range, indicating potent anticancer properties.
Study 2: Antimicrobial Activity
Another research project focused on the antimicrobial properties of the compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
